molecular formula C21H21NO2 B14727942 (E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione CAS No. 5468-69-9

(E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione

Cat. No.: B14727942
CAS No.: 5468-69-9
M. Wt: 319.4 g/mol
InChI Key: HRBYRAWQGFNRGI-KNTRCKAVSA-N
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Description

(E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes a piperidine ring and two phenyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of piperidine with 1,4-diphenylbutane-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, nitro compounds, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

(E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-diphenylbutane-2,3-dione: A precursor in the synthesis of (E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione.

    Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.

Uniqueness

This compound is unique due to its combination of a piperidine ring with phenyl groups and a conjugated dione system. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

5468-69-9

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

(E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione

InChI

InChI=1S/C21H21NO2/c23-20(17-10-4-1-5-11-17)16-19(22-14-8-3-9-15-22)21(24)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2/b19-16+

InChI Key

HRBYRAWQGFNRGI-KNTRCKAVSA-N

Isomeric SMILES

C1CCN(CC1)/C(=C/C(=O)C2=CC=CC=C2)/C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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